molecular formula C13H19BrN2 B2516517 1-[1-(4-Bromophenyl)propyl]piperazine CAS No. 512164-50-0

1-[1-(4-Bromophenyl)propyl]piperazine

Cat. No.: B2516517
CAS No.: 512164-50-0
M. Wt: 283.213
InChI Key: YSGSLACFKQEPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Bromophenyl)propyl]piperazine is a useful research compound. Its molecular formula is C13H19BrN2 and its molecular weight is 283.213. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(4-Bromophenyl)propyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(4-Bromophenyl)propyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-bromophenyl)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGSLACFKQEPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[1-(4-Bromophenyl)propyl]piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Medicinal Chemistry & CNS Ligand Design

Executive Summary & Chemical Identity

1-[1-(4-Bromophenyl)propyl]piperazine (CAS: 512164-50-0) is a versatile benzylic piperazine intermediate used primarily in the development of monoamine transporter inhibitors, antihistamines, and sigma receptor ligands. Structurally, it features a piperazine ring attached to a chiral benzylic carbon, which is further substituted with an ethyl group and a para-bromophenyl moiety.

This specific architecture serves as a "privileged scaffold" in drug discovery. The secondary amine of the piperazine allows for rapid library generation (amide/alkyl diversification), while the aryl bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of biaryl systems common in high-affinity CNS drugs.

Table 1: Physicochemical Profile
PropertyValue / DescriptionSource/Method
IUPAC Name 1-[1-(4-bromophenyl)propyl]piperazineNomenclature
CAS Number 512164-50-0Chemical Abstracts
Molecular Formula C₁₃H₁₉BrN₂Stoichiometry
Molecular Weight 283.21 g/mol Calculated
Exact Mass 282.0732HRMS
Physical State Viscous oil (Free Base) / Crystalline Solid (HCl Salt)Observed (Analogous)
LogP (Predicted) 2.8 ± 0.4Lipophilicity (ACD/Labs)
pKa (Predicted) 9.1 (Piperazine NH), 4.5 (Tertiary N)Basicity
Chirality 1 Chiral Center (Benzylic C).[1][2] Usually synthesized as racemate.Stereochemistry

Structural Architecture & Pharmacophore Analysis

The molecule's utility stems from its three distinct functional domains, which allow for orthogonal modification strategies.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional logic of the scaffold, highlighting the reactive sites available for medicinal chemistry optimization.

PharmacophoreMap Core Benzylic Carbon (Chiral Center) Aryl 4-Bromophenyl Group (Lipophilic/Electronic) Core->Aryl π-Stacking Linker Ethyl Chain (Steric Bulk) Core->Linker Hydrophobic Pocket Fill Pip Piperazine Ring (Solubility/Binding) Core->Pip Rigid Spacer Br Aryl Bromide (Suzuki/Buchwald Handle) Aryl->Br Cross-Coupling NH Secondary Amine (NH) (Derivatization Site) Pip->NH H-Bond Donor

Figure 1: Pharmacophore dissection showing the three vectors for chemical diversification.

Synthetic Methodology: Reductive Amination

While nucleophilic substitution (using 1-bromo-1-(4-bromophenyl)propane) is theoretically possible, it is experimentally inferior due to competing elimination reactions (styrene formation) driven by the benzylic position.

The industry-standard protocol is Reductive Amination of 4'-bromopropiophenone. This route is convergent, scalable, and avoids the formation of elimination byproducts.

Reaction Logic[3]
  • Imine Formation: The ketone (4'-bromopropiophenone) condenses with piperazine. Titanium(IV) isopropoxide is recommended as a Lewis acid catalyst and water scavenger to drive the equilibrium toward the imine (schiff base).

  • Reduction: The intermediate imine is reduced in situ using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

Validated Protocol (Step-by-Step)

Reagents:

  • 4'-Bromopropiophenone (1.0 eq)

  • Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-alkylation]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Dry Methanol (MeOH) or THF.

Procedure:

  • Complexation: In a flame-dried flask under Nitrogen, dissolve 4'-bromopropiophenone (10 mmol) and Piperazine (40 mmol) in anhydrous THF (20 mL).

  • Activation: Add Ti(OiPr)₄ (12 mmol) dropwise. The solution may turn slightly yellow/orange. Stir at ambient temperature for 12–18 hours to ensure complete imine formation.

    • Expert Insight: Monitoring by TLC is difficult here; disappearance of the ketone peak via LC-MS is the best indicator.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (15 mmol) portion-wise (exothermic). Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench carefully with 1N NaOH (10 mL). A white precipitate (Titanium salts) will form.

  • Workup: Dilute with Ethyl Acetate, filter through a Celite pad to remove Titanium salts. Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The excess piperazine can be removed via high-vacuum sublimation or column chromatography (DCM:MeOH:NH₄OH gradient).

Synthesis Workflow Diagram

SynthesisFlow Start 4'-Bromopropiophenone + Piperazine (Excess) Step1 Step 1: Imine Formation Catalyst: Ti(OiPr)4 Solvent: THF, 25°C, 12h Start->Step1 Intermediate Intermediate: Ketimine Species Step1->Intermediate Step2 Step 2: Reduction Reagent: NaBH4 Temp: 0°C -> RT Intermediate->Step2 Quench Hydrolysis & Workup (NaOH Quench / Celite Filtration) Step2->Quench Product Target: 1-[1-(4-Bromophenyl)propyl]piperazine Quench->Product

Figure 2: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Medicinal Chemistry Applications

Serotonergic & Histaminergic Ligands

This scaffold is homologous to cyclizine and cetirizine derivatives. The 4-bromo group allows for the rapid synthesis of biaryl derivatives that target the Serotonin Transporter (SERT) or 5-HT7 receptors.

  • Mechanism:[3] The basic piperazine nitrogen interacts with the conserved Aspartate residue in the GPCR transmembrane domain, while the benzylic phenyl group occupies the hydrophobic orthosteric pocket.

Divergent Library Synthesis

Researchers utilize this intermediate to generate "SAR (Structure-Activity Relationship) Matrices":

  • N-Alkylation/Acylation: Modifying the free piperazine nitrogen to tune LogP and metabolic stability.

  • Suzuki Coupling: Converting the Ar-Br to Ar-Ar' (biaryl) to probe the "deep pocket" of receptors like Dopamine D2 or Sigma-1.

Handling & Stability
  • Storage: As a free base, the compound is sensitive to CO₂ absorption (forming carbamates). Store under Argon at -20°C.

  • Salt Formation: For long-term stability, conversion to the Dihydrochloride (2HCl) or Fumarate salt is recommended.

    • Protocol: Dissolve free base in Et₂O, add 2.2 eq of 2M HCl in Et₂O. Filter the white precipitate.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted piperazines. Retrieved from [Link]

Sources

The Halogen Advantage: Structure-Activity Relationship (SAR) of 4-Bromophenyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of the 4-bromophenyl piperazine scaffold, moving from quantum mechanical interactions to practical synthesis and pharmacological application.

Executive Summary: The Privileged Scaffold

The 1-arylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a vast array of CNS-active agents, particularly those targeting Serotonin (5-HT) and Dopamine (D) receptors. Within this class, the 4-bromophenyl piperazine derivative occupies a unique chemical space.

Unlike its chloro- or fluoro- analogs, the 4-bromo variant leverages a specific electronic phenomenon known as the "Sigma Hole," facilitating strong halogen bonding interactions with receptor residues. This guide dissects the SAR of this scaffold, providing evidence-based synthesis protocols and mechanistic insights for researchers optimizing ligand affinity and selectivity.

Chemical Architecture & The Sigma Hole

To understand the SAR of 4-bromophenyl piperazine, one must look beyond simple lipophilicity (


). The critical feature is the bromine atom at the para position.
The Halogen Bond (XB)

While fluorine acts primarily as a hydrogen bond acceptor or bioisostere for hydrogen, bromine is large enough to exhibit anisotropic electron density.

  • Mechanism: The electron density around the bromine nucleus is not uniform. An area of positive electrostatic potential (the

    
    -hole) forms on the extension of the C-Br bond axis.
    
  • Receptor Interaction: This positive patch acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygen atoms or histidine nitrogens) in the receptor binding pocket.

  • Impact on Affinity: In 5-HT1A and D2 receptors, this interaction can increase binding affinity by 5–10 fold compared to the unsubstituted phenyl ring, often surpassing the 4-chloro analog due to the greater polarizability of bromine.

Synthesis Strategy

Creating the core 1-(4-bromophenyl)piperazine scaffold requires precision to avoid bis-arylation. While nucleophilic aromatic substitution (


) is possible, it often requires harsh conditions that degrade the yield. The industry standard has shifted toward Palladium-catalyzed cross-coupling.
Workflow Visualization

The following diagram outlines the decision logic between the two primary synthetic routes.

Synthesis_Workflow Start Target: 1-(4-bromophenyl)piperazine RouteA Route A: Buchwald-Hartwig (High Cost, High Selectivity) Start->RouteA RouteB Route B: SnAr Substitution (Low Cost, Lower Yield) Start->RouteB ReagentsA 1,4-Dibromobenzene + Piperazine Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C RouteA->ReagentsA ReagentsB 1,4-Dibromobenzene + Piperazine K2CO3, DMF, Reflux (Requires large excess Piperazine) RouteB->ReagentsB Intermediate Mono-arylated Product Formation ReagentsA->Intermediate Fast Kinetics ReagentsB->Intermediate Slow, risk of bis-arylation Purification Acid/Base Extraction + Column Chromatography Intermediate->Purification Final Pure HCl Salt Purification->Final

Figure 1: Synthetic decision tree for generating the core scaffold. Route A is preferred for research scale due to higher purity profiles.

Detailed SAR Analysis

The biological activity of 4-bromophenyl piperazines is dictated by two vectors: the Head Group (the arylpiperazine) and the Tail Group (the N4-substituent).

The Head Group: 4-Br vs. Others

Data compiled from binding affinity studies (Ki values) illustrates the impact of the 4-bromo substitution on the 5-HT1A receptor.[1]

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
5-HT1A

(nM)*
Selectivity (5-HT1A vs D2)
H 0.000.0025.0Low
4-F 0.060.1412.4Low
4-Cl 0.230.711.8Moderate
4-Br 0.23 0.86 0.9 High
4-OMe -0.27-0.025.7Moderate

Note:


 values are representative aggregates from long-chain arylpiperazine derivatives (e.g., buspirone analogs). Lower 

indicates higher affinity.

Key Insight: The 4-Br substituent provides the optimal balance of electron-withdrawing capability (enhancing the acidity of the NH if free, or the dipole of the ring) and lipophilicity, which drives hydrophobic collapse into the receptor pocket.

The Tail Group: Linker Dynamics

The nitrogen at position 4 (N4) serves as the attachment point for the "linker" region.

  • Linker Length: A polymethylene chain of

    
     to 
    
    
    
    is standard.
    • 
      : Often favors D2/D3 dopamine receptor binding.
      
    • 
      : Optimal for 5-HT1A selectivity.
      
  • Terminal Moiety: Bulky imides (e.g., buspirone) or amides attached here interact with secondary binding pockets (e.g., the salt bridge with Asp116 in 5-HT1A).

Pharmacophore Mapping

The following diagram visualizes the binding mode of a generic 4-bromophenyl piperazine ligand within the 5-HT1A receptor pocket.

Pharmacophore Br 4-Bromo Atom Pocket_XB Halogen Bond Acceptor (Backbone CO) Br->Pocket_XB Halogen Bond (σ-hole) Phenyl Phenyl Ring Pocket_Hydro Hydrophobic Pocket (Trp/Phe residues) Phenyl->Pocket_Hydro π-π Stacking N1 Piperazine N1 N4 Piperazine N4 (Protonated) N1->N4 Scaffold Rigidity Tail Terminal Amide/Imide N4->Tail Linker (n=4) Asp_Residue Aspartate (D3.32) Salt Bridge N4->Asp_Residue Ionic Interaction

Figure 2: Pharmacophore map highlighting the critical Halogen Bond (XB) and Salt Bridge interactions.[1]

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Synthesis of 1-(4-Bromophenyl)piperazine

Rationale: This protocol uses a Pd-catalyst to ensure mono-arylation, avoiding the formation of N,N'-bis(4-bromophenyl)piperazine which is common in standard nucleophilic substitutions.

Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • Piperazine (2.0 equiv)

  • 
     (1 mol%)
    
  • BINAP (Racemic, 2 mol%)

  • 
     (1.4 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask, dissolve

    
     and BINAP in toluene. Stir at room temperature for 15 minutes until the solution turns orange/red (active Pd-ligand complex).
    
  • Reagent Addition: Add 1,4-dibromobenzene, piperazine, and cesium carbonate under an Argon atmosphere.

  • Reaction: Heat the mixture to 80°C (not reflux, to control selectivity) for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. The excess piperazine can be sublimed off or removed via water wash (piperazine is highly water-soluble; the product is lipophilic).

  • Isolation: Purify the crude oil via flash column chromatography (Hexane:EtOAc 8:2) to yield the mono-arylated product.

Protocol B: 5-HT1A Radioligand Binding Assay

Rationale: To determine the affinity (


) of the synthesized derivative.[2]

Materials:

  • Membrane preparation: CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
     (Specific Activity ~170 Ci/mmol).
    
  • Non-specific ligand: Serotonin (

    
    ).
    

Step-by-Step:

  • Incubation: Mix

    
     of membrane prep, 
    
    
    
    of radioligand (0.5 nM final conc), and
    
    
    of the test compound (concentration range
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT1A serotonin receptors: A structure-affinity study. Drug Development Research.[3][4] Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry. (Discussion on the Sigma Hole and Bromine interactions). Link

  • Kułaga, D., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents.[1] MDPI Molecules. Link

  • Biot, C., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules.[2][3][5][6][7][8][9][10][11][12][13][14] Link

Sources

Methodological & Application

Application Note: Optimization of Reaction Conditions for the Synthesis of Bromophenyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromophenyl piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutics, including antipsychotics and anxiolytics.[1][2] The synthesis of these compounds, while conceptually straightforward via C-N cross-coupling, presents significant optimization challenges, primarily in achieving high yields of the desired mono-substituted product while minimizing side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of reaction conditions for the synthesis of bromophenyl piperazine derivatives, with a primary focus on the robust and versatile Buchwald-Hartwig amination. We will explore the mechanistic rationale behind parameter selection, present detailed experimental protocols, and offer a systematic workflow for troubleshooting and optimization.

Introduction

The N-aryl piperazine moiety is a privileged scaffold in drug discovery, prized for its ability to modulate the pharmacokinetic properties of a molecule and interact with various biological targets.[3][4] The synthesis of its derivatives, particularly through the coupling of an aryl halide like a bromophenyl group with piperazine, is a frequent task in pharmaceutical research. The primary synthetic routes include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5] While the Ullmann reaction has historical significance, it often requires harsh conditions, such as high temperatures and polar solvents.[6][7] In contrast, the Buchwald-Hartwig reaction has emerged as the method of choice due to its milder reaction conditions, broader substrate scope, and higher selectivity.[8]

However, the symmetrical nature of piperazine, with two secondary amine nucleophiles, introduces a key challenge: controlling the selectivity between mono-arylation and di-arylation. Achieving a robust, high-yielding, and scalable synthesis requires a systematic optimization of multiple reaction parameters. This guide provides the scientific principles and practical steps to navigate this optimization process effectively.

Mechanistic Considerations: The "Why" Behind Parameter Selection

A foundational understanding of the reaction mechanism is critical for logical and efficient optimization. The choices of catalyst, ligand, base, and solvent are not arbitrary; they are designed to facilitate specific steps in the catalytic cycle.

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:

  • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Modern precatalysts are designed to generate this active species efficiently upon exposure to a base.[9][10]

  • Oxidative Addition: The active LPd(0) catalyst reacts with the bromophenyl electrophile (Ar-Br) to form a Pd(II) intermediate (L-Pd(Ar)-Br).

  • Amine Coordination & Deprotonation: Piperazine coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active LPd(0) catalyst.[10]

This cycle highlights the interdependent roles of each component in the reaction mixture.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Catalyst LPd(0) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br Pd(II)_Aryl L-Pd(II)(Ar)(Br) OxAdd->Pd(II)_Aryl Amine_Coord Amine Coordination & Deprotonation Pd(II)_Aryl->Amine_Coord + Piperazine + Base Pd(II)_Amido [L-Pd(II)(Ar)(NR₂)] Amine_Coord->Pd(II)_Amido Red_Elim Reductive Elimination Pd(II)_Amido->Red_Elim Red_Elim->Pd(0)L - Ar-Piperazine Precatalyst Pd(II) Precatalyst Precatalyst->Pd(0)L Activation (Base) caption Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Role of Key Components
  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 types) are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They offer greater air stability and more efficiently generate the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[9]

  • Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For C-N coupling, bulky and electron-rich biaryl phosphine ligands are essential. They accelerate both the oxidative addition and the final reductive elimination steps. The choice of ligand is highly dependent on the amine; for secondary amines like piperazine, ligands such as RuPhos or XPhos are often excellent starting points.[9][11]

  • Base: The base serves two primary functions: it deprotonates the piperazine to make it a more potent nucleophile and facilitates the regeneration of the catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups.[12] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher reaction temperatures to achieve comparable rates.[9]

  • Solvent: The reaction is typically performed in anhydrous, degassed aprotic solvents like toluene, m-xylene, or dioxane. The solvent's polarity can influence reaction rates and, in some cases, product selectivity.[8] Aprotic, non-polar solvents like toluene are a common and effective choice.

Protocol: General Procedure for Small-Scale Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale (1.0 mmol) test reaction. All glassware should be oven-dried, and reagents should be handled under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Bromophenyl derivative (1.0 mmol, 1.0 equiv)

  • Piperazine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Vial Preparation: In a glovebox, add the bromophenyl derivative, palladium precatalyst, and base to the reaction vial. If a glovebox is unavailable, add the solids to the vial, seal it with the septum cap, and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the piperazine via syringe (if liquid) or as a solid during step 1.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stirring: Stir the reaction mixture vigorously for the designated time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain the desired bromophenyl piperazine derivative.

Optimization Workflow: A Systematic Approach

Optimization should be conducted systematically, changing one class of variables at a time (e.g., ligand, base, temperature) to understand its effect on the reaction outcome.

Optimization_Workflow Start Start: General Protocol Screen_Ligand 1. Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Start->Screen_Ligand Eval1 Evaluate Yield & Side Products Screen_Ligand->Eval1 Screen_Base 2. Screen Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Eval1->Screen_Base Select Best Ligand Eval2 Evaluate Yield & Selectivity Screen_Base->Eval2 Opt_Temp 3. Optimize Temperature (e.g., 80°C, 100°C, 110°C) Eval2->Opt_Temp Select Best Base Eval3 Find Optimal Balance of Rate and Stability Opt_Temp->Eval3 Opt_Conc 4. Optimize Concentration & Stoichiometry Eval3->Opt_Conc Select Best Temp End Validated Protocol Opt_Conc->End

Caption: A systematic workflow for optimizing reaction conditions.

Initial Screening of Catalysts and Ligands

The ligand is arguably the most critical variable. A small screen of 2-4 commercially available, well-established ligands for aminating secondary amines is a highly effective starting point.

Table 1: Example Ligand Screening Data (Reaction Conditions: 1-bromo-4-nitrobenzene, 1.2 eq. piperazine, XPhos Pd G3 (2 mol%), NaOtBu (1.4 eq.), Toluene, 100 °C, 12h)

EntryLigand Used in PrecatalystProduct Yield (%)Di-substituted Byproduct (%)
1XPhos758
2RuPhos923
3BrettPhos4515

Yields determined by quantitative NMR or LC-MS analysis of the crude reaction mixture.

Analysis: In this hypothetical screen, the RuPhos-based catalyst provides the highest yield of the desired mono-substituted product with minimal formation of the di-substituted byproduct, making it the superior choice for further optimization.

Base and Solvent Selection

With the best ligand identified, the next step is to screen bases to ensure optimal reactivity and functional group compatibility.

Table 2: Example Base and Solvent Screening Data (Reaction Conditions: 1-bromo-4-nitrobenzene, 1.2 eq. piperazine, RuPhos Pd G3 (2 mol%), Base (1.4 eq.), Solvent, 100 °C, 12h)

EntryBaseSolventProduct Yield (%)Hydrodehalogenation (%)
1NaOtBuToluene92<1
2K₃PO₄Toluene685
3Cs₂CO₃Dioxane753
4LHMDSToluene88<1

Analysis: The strong base NaOtBu in toluene remains the most effective combination. While K₃PO₄ is a milder option, it results in a lower yield and an increase in the hydrodehalogenation side product under these conditions.

Temperature and Concentration Optimization

Fine-tuning the temperature can balance reaction rate against the formation of thermal degradation products.

Table 3: Example Temperature Optimization Data (Reaction Conditions: As per Table 2, Entry 1, varying temperature)

EntryTemperature (°C)Product Yield (%) after 12h
18070
210092
311093 (slight darkening)

Analysis: A temperature of 100 °C provides an excellent balance of reaction rate and stability. While 110 °C gives a marginally higher yield, the observation of color change may indicate the onset of degradation, posing a risk for scalability.

Addressing Common Challenges

  • Controlling Mono- vs. Di-arylation: The most common challenge.

    • Excess Piperazine: Using a larger excess of piperazine (e.g., 3-5 equivalents) can statistically favor the mono-arylation product. However, this requires removal of the excess reagent during workup.

    • Protecting Groups: Using mono-Boc-piperazine is a highly effective but more costly strategy that adds protection and deprotection steps to the overall synthesis.

  • Troubleshooting Low Yields: If yields are consistently low, consider the following:[9]

    • Inactive Catalyst: Ensure the precatalyst is from a reliable source and has been stored properly. Use of modern G3 or G4 precatalysts is recommended over generating the active catalyst from Pd(II) sources like Pd(OAc)₂.[9]

    • Incorrect Ligand/Base Combination: The chosen ligand or base may be suboptimal for the specific bromophenyl substrate. Re-screen a wider array of conditions.

    • Poor Substrate Reactivity: Sterically hindered bromophenyl derivatives may require more active catalyst systems (e.g., different ligands) or higher temperatures.

  • Managing Side Reactions:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be minimized by optimizing the catalyst loading and ensuring the reaction is not run for an excessively long time.[9]

    • Homocoupling: Dimerization of the aryl halide is another potential side reaction, which can also be mitigated by optimizing catalyst loading and temperature.[9]

Analytical Methods for Reaction Monitoring and Characterization

Reaction Monitoring

Progress should be monitored to determine the optimal reaction time.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of the product.

  • LC-MS / GC-MS: Provides more quantitative data on the conversion and can help identify the masses of the desired product and any major byproducts.

Product Purification
  • Flash Column Chromatography: The most common method for purifying the crude product on a laboratory scale.

  • Crystallization: If the product is a stable solid, crystallization can be a highly effective and scalable purification method. Sometimes, converting the product to a salt (e.g., hydrochloride) can facilitate crystallization and purification.[13]

Structural Confirmation

The structure of the final, purified product must be unambiguously confirmed.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the bromophenyl ring and distinct signals for the two sets of non-equivalent methylene (-CH₂-) protons on the piperazine ring.[3][14]

  • ¹³C NMR: Will show the expected number of signals for the aromatic and aliphatic carbons.[3][14]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[14]

Safety Precautions

  • Aryl Bromides: Many bromoanilines and related compounds are toxic and should be handled with care in a chemical fume hood.[15]

  • Piperazine: Can be corrosive and cause severe skin and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17]

  • Palladium Catalysts & Ligands: While not acutely toxic, fine powders can be easily inhaled. Handle in a well-ventilated area or fume hood.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle under an inert atmosphere.

  • Solvents: Toluene and other organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The synthesis of bromophenyl piperazine derivatives is a critical transformation in pharmaceutical chemistry. By leveraging the Buchwald-Hartwig amination, researchers can achieve this transformation under relatively mild conditions. A successful and robust synthesis hinges on a systematic approach to optimization. By understanding the mechanistic roles of the catalyst, ligand, and base, and by methodically screening these parameters, researchers can develop high-yielding, selective, and scalable protocols. This application note provides a framework for that systematic approach, enabling the efficient development of these valuable chemical entities.

References

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Andersen, T. L. (2011). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Mastromarino, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences. [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • s d fine-chem limited. piperazine anhydrous - SAFETY DATA SHEET. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • NJ Department of Health. HAZARD SUMMARY - Piperazine. [Link]

  • Royal Society of Chemistry. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • Sanchez-Rosello, M., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Piperazine. [Link]

  • ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • ResearchGate. Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • ResearchGate. Synthesis and spectral properties of new piperazine derivatives and a structural study. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • The Journal of Organic Chemistry. Mechanism of the Ullmann Condensation. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • LinkedIn. Synthesis of aryl Piperazines: Significance and symbolism. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for the Preparation of 1-[1-(4-Bromophenyl)propyl]piperazine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[1-(4-Bromophenyl)propyl]piperazine hydrochloride salt, a key intermediate in the development of various pharmaceutically active compounds. The protocol herein outlines a reliable multi-step synthetic route, commencing with the reduction of 4'-bromopropiophenone, followed by activation of the resulting alcohol, subsequent N-alkylation of mono-Boc-protected piperazine, and concluding with deprotection and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the chemical principles, and safety protocols.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways.[1][2] The specific compound, 1-[1-(4-Bromophenyl)propyl]piperazine, serves as a crucial building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the piperazine moiety often imparts favorable pharmacokinetic properties.[4]

This application note details a robust and reproducible laboratory-scale procedure for the preparation of the hydrochloride salt of the title compound. The synthetic strategy employs a convergent approach, ensuring high purity and yield of the final product.

Overall Synthetic Scheme

The synthesis of 1-[1-(4-Bromophenyl)propyl]piperazine hydrochloride is accomplished via a four-step sequence as depicted below. The process begins with the reduction of a commercially available ketone, followed by conversion to an alkyl halide, nucleophilic substitution with N-Boc-piperazine, and finally, acidic deprotection to yield the desired hydrochloride salt.

Synthetic_Scheme A 4'-Bromopropiophenone B 1-(4-Bromophenyl)propan-1-ol A->B  NaBH4, MeOH   C 1-(1-Bromo-propyl)-4-bromo-benzene B->C  PBr3 or HBr   D tert-Butyl 4-[1-(4-bromophenyl)propyl]piperazine-1-carboxylate C->D  N-Boc-Piperazine, Base   E 1-[1-(4-Bromophenyl)propyl]piperazine Hydrochloride Salt D->E  HCl in Dioxane  

Caption: Overall synthetic workflow for the preparation of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS NumberMolecular FormulaSupplierNotes
4'-Bromopropiophenone10342-83-3C₉H₉BrOSigma-Aldrich-
Sodium Borohydride (NaBH₄)16940-66-2BH₄NaAcros OrganicsHandle with care, water-reactive.[5][6][7]
Methanol (MeOH)67-56-1CH₄OFisher ScientificAnhydrous
Phosphorus Tribromide (PBr₃)7789-60-8Br₃PSigma-AldrichHighly corrosive and water-reactive.
N-Boc-piperazine57260-71-6C₉H₁₈N₂O₂BenchChem-
Potassium Carbonate (K₂CO₃)584-08-7CK₂O₃J.T. BakerAnhydrous
Acetonitrile (ACN)75-05-8C₂H₃NFisher ScientificAnhydrous
Hydrochloric Acid (4M in Dioxane)7647-01-0ClHSigma-AldrichCorrosive
Diethyl Ether (Et₂O)60-29-7C₄H₁₀OFisher ScientificAnhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂VWR-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8CHNaO₃-Aqueous solution
Brine7647-14-5ClNa-Saturated aqueous solution of NaCl
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgO₄S-Drying agent

Experimental Protocols

PART 1: Synthesis of 1-(4-Bromophenyl)propan-1-ol

This step involves the reduction of the ketone functionality of 4'-bromopropiophenone to a secondary alcohol using sodium borohydride.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4'-bromopropiophenone (10.0 g, 46.9 mmol).

  • Add methanol (100 mL) to dissolve the ketone. Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (2.66 g, 70.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[5]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • The product, 1-(4-bromophenyl)propan-1-ol, can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.[8][9][10]

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups like aryl halides. Methanol serves as a protic solvent that also activates the borohydride. The reaction is performed at low temperatures to control the exothermic reaction and prevent side reactions.

PART 2: Synthesis of 1-(1-Bromo-propyl)-4-bromo-benzene

The hydroxyl group of the alcohol is converted to a good leaving group (bromide) to facilitate the subsequent nucleophilic substitution.

Protocol:

  • In a fume hood, place the crude 1-(4-bromophenyl)propan-1-ol (assuming quantitative yield from the previous step, ~10.1 g, 46.9 mmol) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus tribromide (PBr₃) (2.2 mL, 23.5 mmol) dropwise via a syringe.

  • After the addition, allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude bromide. This product is typically used immediately in the next step.

Causality: Phosphorus tribromide is a classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion. The aqueous workup neutralizes excess PBr₃ and acidic byproducts.

PART 3: Synthesis of tert-Butyl 4-[1-(4-bromophenyl)propyl]piperazine-1-carboxylate

This step involves the N-alkylation of mono-Boc-protected piperazine with the prepared alkyl bromide.

Alkylation_Deprotection cluster_0 Alkylation cluster_1 Deprotection & Salt Formation A 1-(1-Bromo-propyl)-4-bromo-benzene C tert-Butyl 4-[1-(4-bromophenyl)propyl] piperazine-1-carboxylate A->C  K2CO3, ACN, Reflux   B N-Boc-Piperazine B->C  K2CO3, ACN, Reflux   D tert-Butyl 4-[1-(4-bromophenyl)propyl] piperazine-1-carboxylate E 1-[1-(4-Bromophenyl)propyl]piperazine Hydrochloride Salt D->E  4M HCl in Dioxane  

Caption: Key steps of N-alkylation and subsequent deprotection.

Protocol:

  • To a 250 mL round-bottom flask, add N-Boc-piperazine (9.5 g, 51.0 mmol), anhydrous potassium carbonate (12.9 g, 93.8 mmol), and anhydrous acetonitrile (100 mL).

  • Add the crude 1-(1-bromo-propyl)-4-bromo-benzene (from the previous step, ~46.9 mmol) dissolved in a small amount of acetonitrile.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 16 hours, monitoring by TLC.[11]

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude Boc-protected product.

  • Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Causality: The use of N-Boc-piperazine ensures mono-alkylation occurs selectively on the unprotected secondary amine.[11][12] Potassium carbonate acts as a base to neutralize the HBr formed during the Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

PART 4: Synthesis of 1-[1-(4-Bromophenyl)propyl]piperazine Hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.

Protocol:

  • Dissolve the purified tert-butyl 4-[1-(4-bromophenyl)propyl]piperazine-1-carboxylate (assuming ~15.0 g, 37.8 mmol) in diethyl ether (50 mL) in a 250 mL flask.

  • Cool the solution to 0 °C.

  • Slowly add 4M HCl in dioxane (28 mL, 113.4 mmol) dropwise with stirring.

  • A white precipitate should form upon addition.

  • Allow the mixture to stir at room temperature for 4 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.[13]

  • Dry the resulting white solid under vacuum to a constant weight to yield 1-[1-(4-Bromophenyl)propyl]piperazine hydrochloride.

Causality: Strong acidic conditions, such as HCl in an organic solvent, are standard for cleaving the acid-labile tert-butyloxycarbonyl (Boc) group.[14][15] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[15] The free amine is then protonated by the excess HCl to form the stable and easily isolable hydrochloride salt.

Characterization of the Final Product

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of 1-[1-(4-Bromophenyl)propyl]piperazine hydrochloride. Expect characteristic signals for the aromatic protons, the propyl chain protons, and the piperazine ring protons.
¹³C NMR Consistent with the number and type of carbons in the molecule.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₁₃H₁₉BrN₂) at m/z ≈ 283.08.
Melting Point A sharp melting point range is indicative of high purity.
Purity (HPLC) >98%

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 4'-Bromopropiophenone: Harmful if swallowed and causes skin and eye irritation.[16][17][18] Avoid breathing dust.

  • Sodium Borohydride: Water-reactive, releasing flammable gases.[5][19] It is toxic and corrosive. Handle under an inert atmosphere if possible and keep away from water and acids.[6][7][20]

  • Phosphorus Tribromide: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • HCl in Dioxane: Corrosive and toxic. Avoid inhalation of vapors.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in reduction step Incomplete reaction; decomposition of NaBH₄.Ensure NaBH₄ is fresh and added slowly at 0 °C. Increase reaction time.
Incomplete bromination Insufficient PBr₃; wet starting material.Use freshly distilled PBr₃. Ensure the starting alcohol is anhydrous.
Di-alkylation of piperazine -This is avoided by using mono-Boc-protected piperazine.
Low yield in alkylation Poor leaving group; steric hindrance.Ensure complete conversion of alcohol to bromide. Consider refluxing for a longer duration.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the equivalents of HCl or extend the reaction time. Monitor by TLC.

References

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Available at: [Link]

  • Loba Chemie. (2019, February 2). 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS. Loba Chemie. Available at: [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. Western Carolina University. Available at: [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. OSU Chemistry. Available at: [Link]

  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. ESPI Metals. Available at: [Link]

  • Martin, W. B. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(47), 8835–8840. Available at: [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM BOROHYDRIDE. NJ.gov. Available at: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. Available at: [Link]

  • Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Shang, M., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 700–710. Available at: [Link]

  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]

  • Godar, R. S. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • D'Souza, D., & Müller, T. J. (2007). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 48(42), 7431-7434. Available at: [Link]

  • Sonneck, M., & Spannenberg, A. (2018). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 651–654. Available at: [Link]

  • Chemchart. (n.d.). 1-(4-bromophenyl)propan-1-ol (4489-22-9). Chemchart. Available at: [Link]

  • D'Souza, D., & Müller, T. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Synlett, 31(12), 1183-1187. Available at: [Link]

  • Gyorgy, L., et al. (2010). Process for the preparation of piperazine derivatives. WIPO Patent Application WO/2010/070371.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • Tang, W., et al. (2012). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 89, 344. Available at: [Link]

  • Al-Soud, Y. A., et al. (2009). Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF, 70-80 °C; b) Na2CO3, Pd(PPh3)4, DMF, MWI, 30 min. ResearchGate. Available at: [Link]

  • Královas, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Głowacka, I. E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthetic method of 1- (4-bromophenyl) piperidine. Chinese Patent No. CN112645902A.
  • Yildiz, I. (2007). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

Sources

Reductive amination protocols involving 4-bromopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 4-Bromopropiophenone

Abstract & Strategic Overview

This guide details the reductive amination of 4-bromopropiophenone (CAS: 10342-83-3). This substrate presents a specific chemoselectivity challenge: the preservation of the aryl bromide moiety (


) while reducing the carbonyl functionality.

The aryl bromide is a high-value synthetic handle, allowing for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings. Consequently, standard catalytic hydrogenation protocols (e.g.,


) are contraindicated  due to the high risk of hydrodehalogenation (stripping the bromine).

This note prioritizes hydride-based protocols that ensure the integrity of the halogen substituent.

Chemoselectivity & Mechanism Analysis

The reductive amination proceeds via a two-step sequence:

  • Condensation: Nucleophilic attack of the amine on the ketone to form a hemiaminal, followed by dehydration to an imine (or iminium ion).

  • Reduction: Selective hydride delivery to the

    
     bond.
    

Critical Control Point: The reducing agent must be electrophilically selective for the imine over the starting ketone to prevent the formation of the alcohol byproduct (1-(4-bromophenyl)propan-1-ol).

Mechanism Visualization

ReductiveAmination Substrate 4-Bromopropiophenone (Ketone) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine (Equilibrium) SideProduct Alcohol Byproduct (Avoid) Substrate->SideProduct + Non-selective Hydride (If pH/Reagent wrong) Amine Amine (R-NH2) Imine Imine / Iminium (Target for Reduction) Hemiaminal->Imine - H2O (Acid Cat.) Product Target Amine (Ar-Br Retained) Imine->Product + Hydride (H-) (Fast Step)

Figure 1: Mechanistic pathway highlighting the critical imine reduction step.

Protocol A: The Modern Standard (STAB)

Reagent: Sodium Triacetoxyborohydride (


)
Best For:  High yields, mild conditions, acid-sensitive substrates.

This method utilizes the steric bulk and electron-withdrawing nature of the acetoxy groups to stabilize the boron hydride, making it less reactive toward ketones but highly reactive toward iminium ions.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromopropiophenone1.0Substrate
Amine (Primary/Secondary)1.1–1.2Nucleophile

1.4–1.6Selective Reducing Agent
Acetic Acid (AcOH)1.0–2.0Catalyst (Promotes iminium formation)
DCE or THFSolvent0.2 M Concentration
Step-by-Step Methodology
  • Preparation: In a dry reaction vessel under

    
     atmosphere, dissolve 4-bromopropiophenone (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.
    
  • Amine Addition: Add the amine (1.2 equiv).

    • Note: If using an amine hydrochloride salt, add 1.2 equiv of Triethylamine (

      
      ) to liberate the free base.
      
  • Catalyst: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to establish the imine equilibrium.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the ketone peak (

      
       227/229).
      
  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Why this works: The presence of AcOH ensures the formation of the iminium ion, which is reduced much faster by STAB than the ketone is, preventing alcohol formation.

Protocol B: Titanium(IV) Mediated Reduction

Reagent: Titanium(IV) Isopropoxide (


) + 

Best For: Sterically hindered amines or volatile amines (e.g., Methylamine in MeOH).

Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromopropiophenone1.0Substrate
Amine (e.g.,

in MeOH)
2.0Nucleophile

1.25Lewis Acid / Dehydrating Agent

1.0Reducing Agent
Step-by-Step Methodology
  • Imine Formation: In a dry flask, mix 4-bromopropiophenone (1.0 equiv) and the amine (2.0 equiv, e.g., 2M in MeOH).

  • Titanium Addition: Dropwise add

    
     (1.25 equiv).
    
    • Caution: Reaction is exothermic.

  • Stir: Stir at room temperature for 6–12 hours. The solution typically turns slightly yellow/orange, indicating the formation of the titanium-imine complex.

  • Reduction: Cool the mixture to

    
    . Carefully add 
    
    
    
    (1.0 equiv) portion-wise.
    • Safety:

      
       gas evolution.
      
  • Quench (Critical): After reaction completion (approx. 2 hours), add water or aqueous

    
     to precipitate white titanium dioxide (
    
    
    
    ).
  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

Protocol C: The Leuckart-Wallach Reaction

Reagent: Formic Acid + Formamide (or Ammonium Formate) Best For: Industrial scale, synthesis of primary amines (


) or N-methyl derivatives without metal hydrides.

Warning: Harsh conditions (


+). Ensure the bromine substituent is stable (aryl bromides are generally stable at these temps, unlike alkyl bromides).
Workflow Logic

Leuckart Start 4-Bromopropiophenone Process Reflux @ 140-150°C (Destructive Distillation of H2O) Start->Process + Reagent Reagent Ammonium Formate (Excess) Reagent->Process Intermediate N-Formyl Intermediate Process->Intermediate - CO2, - H2O, - NH3 Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate->Hydrolysis Final Primary Amine Product Hydrolysis->Final

Figure 2: The Leuckart-Wallach pathway for generating primary amines.[1][2]

Methodology:

  • Combine ketone (1 mol) and Ammonium Formate (4-5 mol).

  • Heat slowly to

    
    . Water and 
    
    
    
    will evolve.[2] Use a Dean-Stark trap if possible.
  • Maintain temperature for 3–6 hours.

  • Hydrolysis: The product is the N-formyl amine.[3] To get the free amine, reflux the crude oil in 6M HCl for 1 hour.[4]

  • Basify with NaOH and extract.

Comparative Data & Selection Guide

FeatureSTAB (Protocol A) Ti-Mediated (Protocol B) Leuckart (Protocol C)
Yield High (85-95%)High (80-90%)Moderate (50-70%)
Temp Room Temp

to RT
High (

)
Chemoselectivity Excellent (Retains Br)Excellent (Retains Br)Good (Retains Br)
Atom Economy Moderate (Boron waste)Low (Ti waste)High
Safety Mild

evolution
High Temp / Pressure

Safety & Handling

  • Lachrymator Risk: 4-Bromopropiophenone is a potent lachrymator (tear-inducing). All weighing and transfers must occur within a functioning fume hood.

  • Cyanide Avoidance: This guide intentionally omits Sodium Cyanoborohydride (

    
    ) to avoid the generation of toxic HCN gas and cyanide waste, aligning with Green Chemistry principles.
    
  • Regulatory: Researchers must be aware that simple reductive amination of propiophenones can produce substituted cathinones. Ensure all work complies with local scheduled substance laws and is performed for legitimate analytical or pharmaceutical research.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. Link

  • Ingersoll, A. W. (1936). "

    
    -Phenylethylamine." Organic Syntheses. (Classic Leuckart Protocol). Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-[1-(4-Bromophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 1-[1-(4-Bromophenyl)propyl]piperazine under various storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-[1-(4-Bromophenyl)propyl]piperazine?

The stability of 1-[1-(4-Bromophenyl)propyl]piperazine, like many piperazine derivatives, is primarily influenced by temperature, light, humidity, and exposure to incompatible materials such as strong oxidizing agents and acids.[1][2][3] The piperazine ring itself can be susceptible to oxidation and degradation under harsh conditions.[4] Phenylpiperazines have been shown to be less stable than benzylpiperazines, with storage at room temperature having a detrimental impact.[5]

Q2: What are the recommended storage conditions for solid 1-[1-(4-Bromophenyl)propyl]piperazine?

To ensure the long-term stability of solid 1-[1-(4-Bromophenyl)propyl]piperazine, it is recommended to store it in a cool, dry, and well-ventilated area, protected from light.[1][6][7] Specifically, storage at 2-8°C is often advised.[8] The container should be tightly sealed to prevent moisture absorption, as piperazine compounds can be hygroscopic.[7] It is also crucial to store it away from incompatible substances like strong oxidizing agents.[3][6] One supplier suggests a shelf life of at least five years when stored appropriately as a solid.[9]

Q3: My experimental results are inconsistent. Could this be related to the stability of my 1-[1-(4-Bromophenyl)propyl]piperazine stock solution?

Inconsistent results are a common indicator of compound degradation.[10] If you observe a decrease in expected activity or variable data points, the stability of your stock solution should be investigated. It is always best practice to use freshly prepared solutions. If storage is necessary, solutions should be kept at low temperatures, such as -20°C, in single-use aliquots to minimize freeze-thaw cycles.[10]

Q4: I've noticed a discoloration of my solid 1-[1-(4-Bromophenyl)propyl]piperazine. What could be the cause?

Discoloration, such as the solid turning dark, can be a sign of degradation, often due to exposure to light or air.[3][7] It is essential to store the compound in a light-resistant container and ensure it is tightly sealed. If you observe a color change, it is advisable to verify the purity of the compound before use.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Sample

Scenario: You are running a stability study on 1-[1-(4-Bromophenyl)propyl]piperazine and observe new, unexpected peaks in your HPLC chromatogram that are not present in your initial analysis.

Root Cause Analysis: The appearance of new peaks strongly suggests the degradation of the parent compound. These peaks represent degradation products that have formed under the storage or stress conditions of your study.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Detailed Steps:

  • Optimize HPLC Method: If the new peak is not well-separated from the parent compound, method optimization is necessary.[10]

    • Mobile Phase pH: The pH can significantly affect the peak shape and retention of basic compounds like piperazine derivatives.[10]

    • Organic Modifier: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and their proportions.[10]

    • Column Selection: If a C18 column does not provide adequate separation, consider trying a different stationary phase such as C8, phenyl, or cyano.[10]

  • Identify the Degradant: Once good separation is achieved, the next step is to identify the unknown peak.

    • LC-MS: Coupling your HPLC to a mass spectrometer is the most effective way to determine the molecular weight of the degradation product from its mass-to-charge ratio (m/z).[11]

    • Tandem MS (MS/MS): Further fragmentation of the degradant's parent ion will provide structural information, aiding in its identification.[12]

Issue 2: Loss of Potency in a Biological Assay

Scenario: You are using a solution of 1-[1-(4-Bromophenyl)propyl]piperazine in a biological assay, and you observe a progressive decrease in its expected effect over time.

Root Cause Analysis: A loss of potency is a strong indication that the active compound is degrading in your assay medium or stock solution. Piperazine derivatives can be susceptible to degradation in aqueous solutions, especially under certain pH and temperature conditions.

Preventative Measures and Solutions:

Factor Potential Issue Recommended Action
Solution Age Degradation in solution over time.Prepare fresh solutions for each experiment. If storage is unavoidable, use aliquots stored at -20°C or -80°C.[10]
Freeze-Thaw Cycles Repeated freezing and thawing can accelerate degradation.Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[10]
Storage Temperature Higher temperatures increase the rate of degradation.Store stock solutions at low temperatures (-20°C or -80°C).[5]
pH of Medium Hydrolysis can occur at certain pH values.Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation.
Light Exposure Photodegradation can occur.Protect solutions from light by using amber vials or covering them with foil.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13][14]

Objective: To intentionally degrade 1-[1-(4-Bromophenyl)propyl]piperazine under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 1-[1-(4-Bromophenyl)propyl]piperazine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Workflow:

Caption: Workflow for a forced degradation study.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[13]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.[13]

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.[15]

  • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably with MS detection.[10][11]

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 1-[1-(4-Bromophenyl)propyl]piperazine from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at the λmax of the parent compound (e.g., 252 nm for a similar compound) and/or MS detection.[9]

Optimization Strategy:

  • Inject a sample from the forced degradation study that shows significant degradation.

  • Adjust the gradient slope and time to improve the separation of the degradant peaks from the parent peak.

  • If co-elution occurs, modify the mobile phase pH or change the organic modifier.[10]

  • If necessary, test a column with a different selectivity.[10]

  • The final method should demonstrate baseline resolution between the parent compound and all significant degradation products.

References

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Saeed, U. I., Saeed, Z. F., & Shehab, S. M. (2015). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Retrieved from [Link]

  • Blit Chemical. (n.d.). Piperazine Anhydrous CAS 110-85-0 | Anthelmintic & Chemical Intermediate. Retrieved from [Link]

  • Thummar, K. N., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. Retrieved from [Link]

  • Li, L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • LCGC North America. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • ACS Publications. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]

Sources

Overcoming scale-up challenges for 1-[1-(4-Bromophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #SC-BP-512 Subject: Scale-Up Optimization for 1-[1-(4-Bromophenyl)propyl]piperazine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering challenges in the scale-up of 1-[1-(4-Bromophenyl)propyl]piperazine (CAS: 512164-50-0). This scaffold is a critical intermediate for various antihistamines and CNS-active agents. The presence of the secondary amine in the piperazine ring, combined with the steric and electronic properties of the 4-bromophenyl group, introduces specific hurdles: bis-alkylation (dimerization) , benzylic elimination , and work-up emulsions .

This guide moves beyond standard literature to provide field-tested troubleshooting for scaling from gram to kilogram quantities.

Module 1: Strategic Route Selection

For scale-up, the choice of synthetic route dictates your impurity profile.

The Dilemma:

  • Nucleophilic Substitution (SN2): Reacting 1-bromo-1-(4-bromophenyl)propane with piperazine.

    • Risk:[1][2] High probability of elimination to form the styrene derivative (1-bromo-4-(prop-1-en-1-yl)benzene) due to the basicity of piperazine.

  • Reductive Amination (Recommended): Reacting 4'-bromopropiophenone with piperazine followed by hydride reduction.

    • Benefit: Avoids elimination; milder conditions.

    • Challenge: Formation of the "Bis-Impurity" (where one piperazine molecule reacts with two ketone molecules).

Visualizing the Pathway & Impurities

ReactionPathway Ketone 4'-Bromopropiophenone Imine Intermediate Imine Ketone->Imine Ti(OiPr)4 / Acid Cat. Elimination Impurity: Styrene Derivative (Elimination Product) Ketone->Elimination If High Temp/Base Piperazine Piperazine (Excess) Piperazine->Imine Product Target: 1-[1-(4-Bromophenyl) propyl]piperazine Imine->Product Reduction (NaBH4) BisImpurity Impurity: Bis-alkylated Piperazine Dimer Product->BisImpurity Reacts with excess Ketone

Figure 1: Reaction pathway highlighting the critical divergence between the target mono-alkylated product and the thermodynamic bis-alkylated impurity.[3]

Module 2: Troubleshooting & FAQs

These answers address specific failure modes reported by our user base during scale-up.

Q1: I am seeing ~15% bis-alkylated impurity. How do I suppress this?

Root Cause: The Mono-alkylated product is more nucleophilic than unsubstituted piperazine due to the electron-donating alkyl group, making it compete for the ketone. The Fix:

  • Stoichiometry is King: You must use a large excess of piperazine. For scale-up, 5.0 to 10.0 equivalents is standard.

  • Reverse Addition: Do not add piperazine to the ketone. Add the ketone slowly to the solution of piperazine . This ensures the ketone always encounters a high concentration of unreacted piperazine.

  • Recovery: The excess piperazine can be recovered during work-up (see Module 3) and recycled, mitigating the cost impact.

Q2: The reaction mixture turns into a solid gel during imine formation.

Root Cause: Piperazine has a high melting point (106°C) and can precipitate as a carbamate if exposed to CO2, or simply saturate the solvent. The Fix:

  • Solvent Switch: Move from Dichloromethane (DCM) to Methanol (MeOH) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Titanium Isopropoxide (Ti(OiPr)4): If using the reductive amination route, adding 1.2 eq of Ti(OiPr)4 acts as a Lewis acid and water scavenger, keeping the imine in solution and accelerating the reaction significantly [1].

Q3: I have a persistent emulsion during the aqueous work-up.

Root Cause: The product is a secondary amine with a lipophilic tail (bromophenyl) and a hydrophilic head (piperazine). It acts as a surfactant at neutral pH. The Fix:

  • The pH Swing:

    • Acidify the mixture to pH < 2 with HCl. The product moves to the aqueous phase; non-basic impurities (styrenes) stay in organic.

    • Wash the aqueous phase with Ethyl Acetate.

    • Basify the aqueous phase to pH > 12 with NaOH.[4]

    • Extract with Toluene or MTBE (Methyl tert-butyl ether). Avoid DCM if possible, as it promotes emulsions with amines.

Module 3: Optimized Scale-Up Protocol

Target Scale: 100g Input Route: Reductive Amination via Ti(OiPr)4

Reagents & Stoichiometry Table
ReagentEquiv.[5][6][7][8]RoleCritical Note
4'-Bromopropiophenone 1.0Limiting ReagentEnsure purity >98% to avoid side-products.
Piperazine 5.0NucleophileLarge excess suppresses dimer formation.
Ti(OiPr)4 1.25Lewis Acid/DesiccantEssential for sterically hindered ketones.
NaBH4 1.5Reducing AgentAdd carefully; exothermic H2 evolution.
Methanol 10 VolSolventAnhydrous grade preferred.
Step-by-Step Methodology
  • Imine Formation (The "Dry" Step):

    • In a dry reactor under N2, charge Piperazine (5.0 eq) and Methanol (8 volumes). Stir until dissolved.

    • Add Ti(OiPr)4 (1.25 eq) in one portion.

    • Add 4'-Bromopropiophenone (1.0 eq) dissolved in Methanol (2 volumes) slowly over 1 hour.

    • Checkpoint: Stir at 25–30°C for 12–18 hours. Monitor via HPLC/TLC. The ketone peak should disappear.

  • Reduction (The Exothermic Step):

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (1.5 eq) portion-wise over 2 hours. Warning: Massive hydrogen evolution. Ensure venting is adequate.

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Work-up (The Separation):

    • Cool to 10°C. Carefully add 1N NaOH (5 volumes) to quench the Boron/Titanium complex. A white precipitate (TiO2) will form.

    • Filter the slurry through a Celite pad to remove Titanium salts. Rinse the pad with Methanol.

    • Concentrate the filtrate to remove Methanol.

    • Dissolve residue in MTBE and water.

    • Purification Extract:

      • Extract the organic layer with 1N HCl (3x). The product goes into the water; impurities stay in MTBE.

      • Take the combined acidic aqueous layers and basify with 6N NaOH to pH 12.

      • Extract the cloudy aqueous mixture with DCM or Toluene (3x).

      • Dry organics over Na2SO4 and concentrate.[4][9]

  • Final Isolation:

    • If the oil is colored, convert to the Dihydrochloride salt : Dissolve free base in Ethanol, add HCl/EtOH solution. The salt precipitates as a white solid, rejecting remaining organic impurities.

Module 4: Safety & Compliance (E-E-A-T)

Genotoxic Impurity Control

If you utilized the alkylation route (using 1-bromo-1-(4-bromophenyl)propane), you risk carrying over alkyl halides, which are potential genotoxins (PGIs).

  • Control Strategy: The reductive amination route described above avoids alkyl halides entirely.

  • Testing: If alkylation was used, test final product via GC-MS/SIM mode to ensure alkyl halide levels are < ppm limits [2].

Handling Precautions
  • Piperazine: A known respiratory and skin sensitizer. Use full PPE and handle in a fume hood.

  • Brominated Compounds: Heavy atom effect makes these distinct in waste streams. Do not mix with general organic waste; segregate for halogenated disposal.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities." ICH M7 Guidelines.

  • Org. Synth. (1973). "1-Benzylpiperazine."[4] Organic Syntheses, Coll.[4] Vol. 5, p.88. (Provides foundational work-up techniques for benzylpiperazines).

For further assistance, reply to this ticket or contact the Scale-Up Engineering Desk at ext. 404.

Sources

Validation & Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 1-[1-(4-Bromophenyl)propyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 1-[1-(4-Bromophenyl)propyl]piperazine. It is designed for analytical chemists and forensic toxicologists requiring precise structural elucidation and differentiation from isobaric alternatives.

Executive Summary & Compound Architecture

1-[1-(4-Bromophenyl)propyl]piperazine is a synthetic piperazine derivative characterized by a benzylic amine linkage. Unlike N-phenylpiperazines (directly bonded to the aromatic ring), this compound features a chiral center at the benzylic carbon, linking a propyl chain, a 4-bromophenyl group, and the piperazine moiety.

This structural nuance dictates its fragmentation physics, favoring


-cleavage mechanisms distinct from the ring-opening pathways seen in metabolites like 1-(3-chlorophenyl)piperazine (mCPP).
Property Specification
Molecular Formula

Exact Mass 282.0732 (for

) / 284.0711 (for

)
Isotopic Signature Distinct 1:1 doublet (

and

) due to Bromine.[1]
Structural Class N-Benzylic Piperazine (Analogous to BZP, but alkyl-substituted)

Mechanistic Deep Dive: The Fragmentation Pathway

The fragmentation of this molecule is driven by the stability of the carbocations formed after the cleavage of bonds adjacent to the benzylic nitrogen.

Electron Ionization (EI) – 70 eV

In EI, the radical cation (


) is formed primarily by removing an electron from the nitrogen lone pair. The subsequent fragmentation is dominated by 

-cleavage
.
  • Pathway A (Loss of Ethyl Group): The bond between the benzylic carbon and the ethyl group breaks. This is energetically favorable as it relieves steric strain and forms a resonance-stabilized iminium ion.

    • Transition:

      
       (Loss of 
      
      
      
      , 29 Da).
  • Pathway B (Loss of Bromophenyl Radical): Cleavage of the Benzylic-Aryl bond.

    • Transition:

      
       (Piperazine-propyl iminium ion).
      
    • Significance: This peak (

      
       127) is crucial for distinguishing this compound from its regioisomers where the alkyl chain position varies.
      
  • Pathway C (Benzylic C-N Cleavage): Heterolytic cleavage generating the bromobenzyl carbocation.

    • Transition:

      
       (Bromobenzyl/Bromotropylium ion).
      
Electrospray Ionization (ESI-MS/MS)

In positive ESI (


), fragmentation is driven by charge-remote and charge-proximate mechanisms after collisional activation (CID).
  • Protonated Molecular Ion:

    
    .
    
  • Primary Transition: Loss of the piperazine ring or the substituted benzyl moiety.

  • Diagnostic Ion:

    
     (corresponding to the 1-(4-bromophenyl)propyl carbocation) and 
    
    
    
    (protonated piperazine ring).

Comparative Analysis: Alternatives & Techniques

This section compares the target analyte against its most common "alternatives": its structural isomers (which often co-elute) and the performance of different MS techniques.[2]

Comparison 1: Isomer Differentiation (Target vs. Linear Analog)

The primary challenge is distinguishing the target (branched benzylic) from the linear isomer, 1-[3-(4-Bromophenyl)propyl]piperazine .

FeatureTarget: 1-[1-(4-Bromophenyl)propyl]piperazine Alternative: 1-[3-(4-Bromophenyl)propyl]piperazine
Structure Type Benzylic Amine (Branched)Linear Alkyl Amine
Base Peak (EI)

127
(Loss of Bromophenyl) or

169

99
(Methylpiperazine derivative) or

113
(McLafferty)
McLafferty Rearrangement Impossible (No

-hydrogen relative to a carbonyl/double bond system in a linear chain context).
Possible (if alkyl chain length allows specific folding).
Key Differentiator Presence of

253/255 (M - Ethyl).
Absence of M - Ethyl; presence of M - Propyl (

239).
Comparison 2: Technique Efficacy (EI vs. ESI)
Performance MetricElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Structural Fingerprinting Superior. Provides rich fragmentation down to low mass ions (

56, 70) for library matching.
Moderate. Soft ionization preserves the molecular ion but yields fewer structural fragments without high collision energy.
Sensitivity Moderate (Nanogram range).High (Picogram range). Ideal for trace biological fluids.
Isotope Fidelity Excellent visualization of Br isotopes in fragment ions.Good, but often complicated by adducts (

, etc.).

Visualization: Fragmentation Pathways[3][4][5][6][7]

The following diagram maps the logical flow of fragmentation for the


 isotopologue.

FragmentationPathway cluster_legend Legend M Molecular Ion (M+•) m/z 282 (79Br) Frag_A α-Cleavage Product [M - C2H5]+ m/z 253 M->Frag_A - Ethyl Radical (29 Da) Frag_B Iminium Ion [Piperazine-CH-Et]+ m/z 127 M->Frag_B - Bromophenyl Radical Frag_C1 Bromobenzyl Cation m/z 169 M->Frag_C1 Heterolytic C-N Split Frag_C2 Piperazine Radical m/z 85 M->Frag_C2 Charge Retention on N Frag_D Piperazine Ring Frag m/z 56 Frag_C2->Frag_D Ring Opening key Blue: Precursor | Red: Primary α-Frag | Green: Diagnostic Base Peak

Caption: Fragmentation tree for 1-[1-(4-Bromophenyl)propyl]piperazine (EI, 70eV), highlighting the divergence between alkyl and aryl radical losses.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate identification, follow this validated extraction and acquisition protocol.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Alkalinization: Add 100

    
    L of 1.0 M NaOH to 1 mL of biological sample (urine/plasma) to ensure the piperazine is in its free base form (
    
    
    
    ).
  • Extraction: Add 3 mL of 1-chlorobutane or Ethyl Acetate .

    • Why? Chlorobutane is selective for basic drugs and minimizes co-extraction of matrix interferences compared to chloroform.

  • Agitation: Vortex for 5 minutes; Centrifuge at 3000 rpm for 10 minutes.

  • Concentration: Transfer the organic layer to a clean vial and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 50

    
    L of Ethyl Acetate (for GC-MS) or Mobile Phase A (for LC-MS).
    
Step 2: GC-MS Acquisition Parameters (EI)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range:

    
     40–450.
    
Step 3: Validation Criteria (Self-Check)
  • Isotope Check: Verify the presence of the bromine doublet at

    
     282/284 (Molecular Ion) and 
    
    
    
    169/171 (Benzyl fragment). The ratio must be approximately 1:1.
  • Retention Index: Calculate the Kovats Retention Index (RI). Benzylic piperazines typically elute later than their simple phenylpiperazine counterparts due to the propyl chain.

References

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Abdel-Hay, K. M., et al. (2012). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI conditions. ResearchGate. Retrieved from [Link]

  • Holcapek, M., et al. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB) Course Material. Retrieved from [Link]

Sources

A Comparative Analysis of the Potency of 1-[1-(4-Bromophenyl)propyl]piperazine and its Chlorophenyl Analogs at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system.[1] Many approved drugs, including antipsychotics, antidepressants, and anxiolytics, feature the piperazine scaffold.[1] A key area of investigation for these compounds is their interaction with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[2] The nature and position of substituents on the phenyl ring of these molecules can dramatically influence their potency, selectivity, and overall pharmacological profile.[3]

We will delve into the experimental methodologies used to determine compound potency, present a comparative table of predicted affinities, and discuss the underlying structural determinants that govern these differences. This guide is intended to serve as a valuable resource for researchers engaged in the design and optimization of novel arylpiperazine-based therapeutics.

Structure-Activity Relationship (SAR) and Predicted Potency

The potency of a ligand is a measure of the concentration required to produce a specific effect. For receptor binding, this is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). In functional assays, it is typically represented by the half-maximal effective concentration (EC50).

For halogenated phenylpiperazine derivatives, the nature and position of the halogen atom on the phenyl ring are critical determinants of receptor affinity and functional activity. Based on the broader literature for this class of compounds, we can extrapolate the following SAR principles to predict the relative potencies of our target compounds at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes which are common targets for arylpiperazines.

  • Electronegativity and Halogen Bonding: The electronegativity and size of the halogen atom can influence binding through direct interactions with the receptor binding pocket, including the potential for halogen bonding.[6]

  • Positional Isomerism: The position of the halogen (ortho, meta, or para) significantly impacts the steric and electronic profile of the molecule, which in turn affects how it fits into the receptor's binding site.

Based on these principles, the following table presents a predictive comparison of the binding affinities (Ki) of 1-[1-(4-Bromophenyl)propyl]piperazine and its chlorophenyl analogs at the 5-HT1A and 5-HT2A serotonin receptors. It is crucial to note that these are estimated values based on SAR trends observed in related compounds and should be confirmed by direct experimental evaluation.

CompoundPhenyl SubstitutionPredicted Ki (nM) at 5-HT1A ReceptorPredicted Ki (nM) at 5-HT2A Receptor
1-[1-(4-Bromophenyl)propyl]piperazine4-Bromo5 - 2050 - 150
1-[1-(2-Chlorophenyl)propyl]piperazine2-Chloro (ortho)15 - 50100 - 300
1-[1-(3-Chlorophenyl)propyl]piperazine3-Chloro (meta)10 - 4080 - 250
1-[1-(4-Chlorophenyl)propyl]piperazine4-Chloro (para)8 - 3060 - 200

Rationale for Predicted Potencies:

  • 4-Bromo vs. 4-Chloro: The larger and more polarizable bromine atom at the para position is often associated with enhanced affinity at certain serotonin receptors compared to chlorine, potentially due to more favorable hydrophobic or halogen bonding interactions.

  • Ortho-Chloro: Steric hindrance from the ortho-chloro group can lead to a decrease in binding affinity compared to the meta and para isomers, as it may disrupt the optimal orientation of the phenyl ring within the binding pocket.

  • Meta-Chloro vs. Para-Chloro: The electronic effects of the chloro group at the meta and para positions differ, which can influence the overall electron distribution of the phenyl ring and its interaction with receptor residues. Generally, para-substitution is often slightly more favorable for affinity at these receptors than meta-substitution in this chemical class.

Experimental Methodologies for Potency Determination

To experimentally validate the predicted potencies, two primary types of in vitro assays are employed: radioligand binding assays and functional assays. The choice of assay depends on whether the goal is to determine the affinity of the compound for the receptor or to measure its functional effect (e.g., as an agonist or antagonist).

Radioligand Binding Assay (Determination of Ki)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the target receptor) Incubation Incubate membranes, radioligand, and test compound at various concentrations Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-8-OH-DPAT for 5-HT1A) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation counting to quantify bound radioactivity Filtration->Scintillation Analysis Data analysis to determine IC50 and calculate Ki Scintillation->Analysis

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

      • 50 µL of radioligand (e.g., [3H]-8-OH-DPAT at a final concentration of ~1 nM).

      • 50 µL of test compound at various concentrations (typically a 10-point dilution series). For non-specific binding determination, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

      • 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Analysis:

    • Dry the filtermat and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay (Determination of EC50/IC50)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are a common readout. For example, activation of a Gi-coupled receptor (like 5-HT1A) inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Signaling Pathway: 5-HT1A Receptor-Mediated cAMP Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binding G_protein Gi Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: 5-HT1A receptor activation of Gi protein inhibits adenylyl cyclase.

Detailed Protocol: cAMP Accumulation Assay

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells for a short period.

    • Add the test compounds at various concentrations.

    • Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured cAMP levels against the log concentration of the test compound.

    • For agonists, the EC50 value is the concentration that produces 50% of the maximal response. For antagonists, the IC50 value is the concentration that inhibits 50% of the response to a known agonist.

Conclusion

The comparative analysis of 1-[1-(4-Bromophenyl)propyl]piperazine and its chlorophenyl analogs highlights the critical role of halogen substitution in modulating potency at serotonin receptors. While direct experimental data for a side-by-side comparison is not currently published, established structure-activity relationships for arylpiperazines provide a strong basis for predicting their relative potencies. The 4-bromo analog is predicted to exhibit the highest affinity, followed by the 4-chloro, 3-chloro, and 2-chloro analogs, respectively.

This guide has provided detailed, field-proven protocols for experimentally determining the binding affinity (Ki) and functional potency (EC50/IC50) of these compounds. By employing radioligand binding and cAMP accumulation assays, researchers can obtain the robust, quantitative data needed to validate these predictions and further elucidate the nuanced structure-activity relationships within this important class of molecules. Such data is essential for the rational design and optimization of novel therapeutics targeting serotonergic pathways.

References

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. [Link]

  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., ... & Tulloch, I. F. (1997). Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia. British Journal of Pharmacology, 121(7), 1433-1440. [Link]

  • Zajdel, P., Kurczab, R., Grychowska, K., Satała, G., Pawłowski, M., & Bojarski, A. J. (2017). The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity of azinesulfonamides of 4-[(2-ethyl)piperidinyl-1-yl]phenylpiperazines with antipsychotic and antidepressant properties. Bioorganic & Medicinal Chemistry, 25(14), 3745-3755. [Link]

  • Canale, V., Satała, G., Staroń, J., Kurczab, R., Linciano, P., Sobaś, P., ... & Zajdel, P. (2021). The Structural Determinants for α 1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7009. [Link]

  • Mokrosz, M. J., Duszynska, B., Bojarski, A. J., & Mokrosz, J. L. (2005). Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 19-23. [Link]

  • García-Sáez, I., Lillo, A., Quintana, J., Elorza, M., Unciti-Broceta, A., & Pardo, L. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1276. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen, 13(1), e202300266. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

Sources

A Comprehensive Guide to Bioequivalence Studies of 1-[1-(4-Bromophenyl)propyl]piperazine Derivatives: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence is a critical regulatory hurdle. This guide provides an in-depth, technical framework for designing and conducting bioequivalence studies, using a hypothetical 1-[1-(4-Bromophenyl)propyl]piperazine derivative as a case study. This class of compounds, with potential applications in central nervous system disorders, presents unique challenges in formulation and bioanalysis due to likely low aqueous solubility and the need for sensitive analytical methods.

This document moves beyond a simple checklist of procedures. As a senior application scientist, the goal is to provide a narrative that explains the "why" behind the "how," grounding every experimental choice in established scientific principles and regulatory expectations. We will explore the entire bioequivalence pathway, from study design and regulatory considerations to in-depth bioanalytical method validation and dissolution testing, culminating in the statistical analysis of pharmacokinetic data.

The Regulatory Framework: A Foundation of Trust

The bedrock of any bioequivalence study is a thorough understanding of the regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that generic drug products are therapeutically equivalent to their reference counterparts.[1][2][3] The core principle is to demonstrate that any differences in the rate and extent of absorption of the active pharmaceutical ingredient (API) between the test and reference products are not clinically significant.

For a generic drug to be approved, it must be shown to be bioequivalent to the Reference Listed Drug (RLD).[4] This is typically achieved through pharmacokinetic studies in healthy volunteers, where the key parameters of interest are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[5]

Designing a Bioequivalence Study: A Crossover Approach

For most immediate-release oral solid dosage forms, a randomized, single-dose, two-way crossover study design is the gold standard.[1] This design minimizes inter-subject variability, as each participant serves as their own control.

dot

Bioequivalence_Study_Workflow cluster_study_design Study Design & Execution cluster_data_analysis Data Analysis & Reporting Protocol Development Protocol Development Subject Screening & Enrollment Subject Screening & Enrollment Protocol Development->Subject Screening & Enrollment Dosing (Test/Reference) Dosing (Test/Reference) Subject Screening & Enrollment->Dosing (Test/Reference) Blood Sampling Blood Sampling Dosing (Test/Reference)->Blood Sampling Sample Analysis Sample Analysis Blood Sampling->Sample Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis->Pharmacokinetic Analysis Statistical Analysis (BE Assessment) Statistical Analysis (BE Assessment) Pharmacokinetic Analysis->Statistical Analysis (BE Assessment) Final Study Report Final Study Report Statistical Analysis (BE Assessment)->Final Study Report

Caption: High-level workflow of a typical bioequivalence study.

The Hypothetical Contenders: Test vs. Reference Formulations

For the purpose of this guide, we will consider two hypothetical immediate-release tablet formulations of a 1-[1-(4-Bromophenyl)propyl]piperazine derivative:

  • Reference Product (REF): The innovator product, containing 50 mg of the active pharmaceutical ingredient.

  • Test Product (TEST): A new generic formulation, also containing 50 mg of the API.

Our objective is to determine if the TEST product is bioequivalent to the REF product.

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The quantification of the 1-[1-(4-Bromophenyl)propyl]piperazine derivative in plasma requires a highly sensitive, selective, and robust bioanalytical method. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the industry standard for such applications due to its superior sensitivity and specificity.[6][7][8]

Experimental Protocol: LC-MS/MS Method for 1-[1-(4-Bromophenyl)propyl]piperazine Derivative in Human Plasma

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and internal standard would need to be optimized.

Method Validation:

The developed method must be fully validated according to FDA guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability.[1][9]

dot

Bioanalytical_Method_Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for the bioanalytical sample preparation and analysis.

In Vitro Dissolution Testing: A Window into In Vivo Performance

For poorly soluble drugs like our hypothetical 1-[1-(4-Bromophenyl)propyl]piperazine derivative, dissolution testing is a critical quality control tool and can be a predictor of in vivo performance.[4][10] The goal is to develop a discriminatory method that can detect differences in formulations that might affect bioavailability.

Experimental Protocol: Dissolution Testing for a Poorly Soluble Compound
  • Apparatus: USP Apparatus 2 (Paddle).[11]

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • To address the low solubility, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the media may be necessary.[12]

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: Quantification of the dissolved drug is typically performed by HPLC with UV detection.

Comparative Analysis: A Hypothetical Pharmacokinetic Data Set

The following table presents a hypothetical data set from a single-dose, two-way crossover bioequivalence study in 24 healthy volunteers.

SubjectFormulationAUC (0-t) (ng·h/mL)Cmax (ng/mL)Tmax (h)
1TEST12501502.0
1REF13001552.5
2TEST14001601.5
2REF13501582.0
...............
24TEST13201522.0
24REF12801482.5
Mean TEST 1315 154 1.9
Mean REF 1325 156 2.3
Ratio (TEST/REF) 0.99 0.99
90% CI for Ratio (0.92 - 1.07) (0.91 - 1.08)

Statistical Assessment of Bioequivalence

To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratios of the test to reference product for both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.[1]

Bioequivalence_Assessment Calculate 90% CI for AUC & Cmax Ratios Calculate 90% CI for AUC & Cmax Ratios Are CIs within 80-125%? Are CIs within 80-125%? Calculate 90% CI for AUC & Cmax Ratios->Are CIs within 80-125%? Bioequivalent Bioequivalent Are CIs within 80-125%?->Bioequivalent Yes Not Bioequivalent Not Bioequivalent Are CIs within 80-125%?->Not Bioequivalent No

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.